

Application Notes and Protocols for N,N-Dimethylsphingosine-Induced Apoptosis

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Compound of Interest		
Compound Name:	N,N-Dimethylsphingosine	
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Introduction

N,N-Dimethylsphingosine (DMS) is a naturally occurring sphingolipid that has garnered significant interest as a potent inducer of apoptosis in a variety of cancer cell lines.[1] As a competitive inhibitor of sphingosine kinase 1 (SPHK1), DMS disrupts the critical balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), thereby pushing the cellular fate towards programmed cell death.[2][3] These application notes provide a comprehensive overview of the mechanisms of DMS-induced apoptosis and detailed protocols for its experimental application.

Mechanism of Action

DMS primarily functions by inhibiting SPHK1, the enzyme responsible for phosphorylating sphingosine to S1P.[2][3] This inhibition leads to a decrease in cellular S1P levels and a concomitant increase in its pro-apoptotic precursor, ceramide.[3] This shift in the ceramide/S1P rheostat is a central event in the initiation of apoptosis by DMS.[3]

The apoptotic signaling cascade initiated by DMS involves multiple pathways:

 Sphingolipid Rheostat Modulation: Inhibition of SPHK1 by DMS directly alters the balance between pro-apoptotic ceramide and sphingosine, and pro-survival S1P.[3]



- Caspase Activation: DMS treatment leads to the activation of initiator caspases, such as
 caspase-8 and caspase-9, which in turn activate the executioner caspase-3.[4][5] Activated
 caspase-3 is responsible for the cleavage of key cellular substrates, including poly(ADPribose) polymerase (PARP), leading to the biochemical and morphological hallmarks of
 apoptosis.[2][4]
- Mitochondrial Pathway: DMS can induce the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.[6] This is often associated with the modulation of Bcl-2 family proteins, including the downregulation of anti-apoptotic members.[4]
- MAPK and Akt Signaling: DMS has been shown to modulate various protein kinase signaling pathways, including the activation of pro-apoptotic JNK and p38 MAP kinases, and the inhibition of pro-survival ERK and Akt kinase pathways.[6]
- NF-κB Inhibition and Calcium Signaling: In some cancer cell lines, DMS has been
 demonstrated to suppress the activation of the pro-survival transcription factor NF-κB and to
 increase intracellular calcium concentrations, both of which contribute to its apoptotic effect.
 [2][7]

Data Presentation

Table 1: IC50 Values of N,N-Dimethylsphingosine in Various Cell Lines



Cell Line	Cancer Type	IC50 Value (μM)	Assay	Reference
Porcine VSMC	Vascular Smooth Muscle	12 ± 6	[\ ³ H]-thymidine incorporation	[8]
Porcine VSMC	Vascular Smooth Muscle	15 ± 10	ERK-1/2 activation	[8]
MKN74	Human Gastric Carcinoma	Not specified	In vitro growth inhibition	[9]
Various Human Carcinoma Cell Lines	Various	Not specified	In vitro growth inhibition	[9]

Note: The available literature provides more qualitative and mechanistic data than a comprehensive list of IC50 values. The provided values are from specific studies and may vary depending on the experimental conditions.

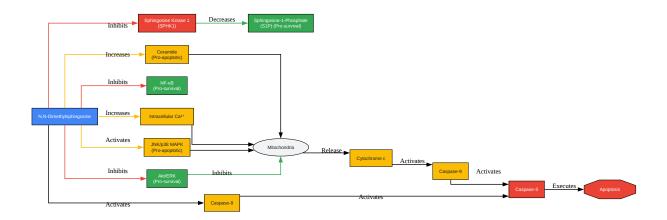
Table 2: Effects of N,N-Dimethylsphingosine on Apoptosis Induction



Cell Line	DMS Concentration	Treatment Time	Apoptotic Effect	Reference
A549	1, 2, 4 μmol/l	24, 48 h	Dose-dependent increase in apoptosis	[2]
U937	Not specified	Not specified	Induction of apoptosis	[6]
CMK-7, HL60, U937	20 μΜ	6 h	Up to 90% apoptosis	[1][10]
HT29, HRT18, MKN74, COLO205	Not specified	Not specified	>50% apoptosis	[1][10]
KB-3-1, KB-C2	15 μΜ	Not specified	Induction of apoptosis	[11]

Mandatory Visualizations

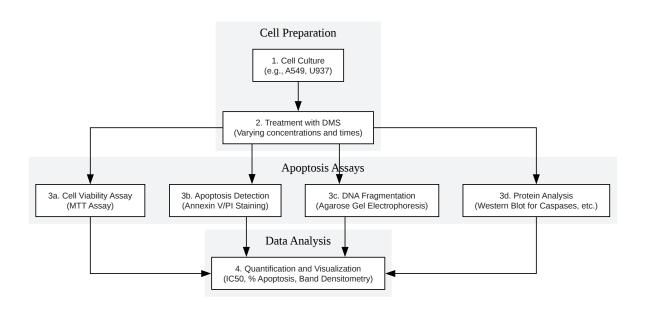




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Caption: Signaling pathway of N,N-Dimethylsphingosine-induced apoptosis.





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Caption: General experimental workflow for studying DMS-induced apoptosis.

Experimental Protocols Protocol 1: Cell Culture and DMS Treatment

This protocol is a general guideline and should be optimized for the specific cell line being used. Here, we provide an example for A549 human lung carcinoma cells.

Materials:

- A549 cells (ATCC® CCL-185™)
- F-12K Medium (ATCC® 30-2004™)
- Fetal Bovine Serum (FBS)



- Penicillin-Streptomycin solution
- 0.25% (w/v) Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), pH 7.4
- N,N-Dimethylsphingosine (DMS)
- Dimethyl sulfoxide (DMSO)
- Cell culture flasks (T-75) and plates (6-well, 96-well)

Procedure:

- Cell Culture: Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[12][13]
- Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA solution. Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for passaging.[13]
- DMS Stock Solution: Prepare a stock solution of DMS (e.g., 10 mM) in DMSO. Store at -20°C.
- DMS Treatment:
 - Seed cells in appropriate culture plates (e.g., 1 x 10⁵ cells/well in a 6-well plate or 5 x 10³ cells/well in a 96-well plate) and allow them to adhere overnight.
 - \circ The following day, replace the medium with fresh medium containing the desired final concentrations of DMS (e.g., 0, 1, 2, 4, 10, 20 μ M). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v).
 - Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding to downstream assays.

Protocol 2: Cell Viability Assessment (MTT Assay)



This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[14][15]

Materials:

- Cells treated with DMS in a 96-well plate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plate reader

Procedure:

- Following DMS treatment, add 10 μL of MTT solution to each well of the 96-well plate.[14]
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.[14]
- Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Materials:



- · Cells treated with DMS in a 6-well plate
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- Harvest both adherent and floating cells from each well. For adherent cells, use a gentle cell scraper or mild trypsinization.
- Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
- Transfer 100 μ L of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension.[6]
- Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PInegative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic
 cells are Annexin V- and PI-positive.

Protocol 4: DNA Fragmentation Assay (DNA Ladder)

This assay visualizes the characteristic internucleosomal cleavage of DNA that occurs during apoptosis.[3]

Materials:

- Cells treated with DMS
- Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.2% Triton X-100)



- RNase A (10 mg/mL)
- Proteinase K (20 mg/mL)
- Phenol:Chloroform:Isoamyl alcohol (25:24:1)
- Ethanol (100% and 70%)
- 3 M Sodium Acetate, pH 5.2
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- Agarose
- Ethidium Bromide or other DNA stain
- · Gel electrophoresis system

Procedure:

- Harvest approximately 1-5 x 10⁶ cells and wash with PBS.
- Lyse the cells in lysis buffer on ice for 30 minutes.
- Centrifuge at 13,000 x g for 15 minutes to pellet high molecular weight DNA and cellular debris.
- Transfer the supernatant containing fragmented DNA to a new tube.
- Treat with RNase A at 37°C for 1 hour, followed by Proteinase K at 50°C for 1-2 hours.
- Perform a phenol:chloroform extraction to remove proteins.
- Precipitate the DNA from the aqueous phase by adding sodium acetate and ice-cold 100% ethanol. Incubate at -20°C overnight.
- Centrifuge at 13,000 x g for 30 minutes to pellet the DNA. Wash the pellet with 70% ethanol and air dry.



- · Resuspend the DNA pellet in TE buffer.
- Run the DNA on a 1.5-2% agarose gel containing a DNA stain.
- Visualize the DNA under UV light. A ladder-like pattern of DNA fragments in multiples of ~180-200 bp is indicative of apoptosis.[16]

Protocol 5: Western Blotting for Caspase Activation

This technique is used to detect the cleavage and activation of caspases.[5]

Materials:

- · Cells treated with DMS
- RIPA buffer or other suitable lysis buffer with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Harvest cells and lyse them in RIPA buffer on ice.
- Determine the protein concentration of the lysates using a BCA assay.



- Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of cleaved forms of caspases (e.g., cleaved caspase-3) and PARP indicates apoptosis.

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